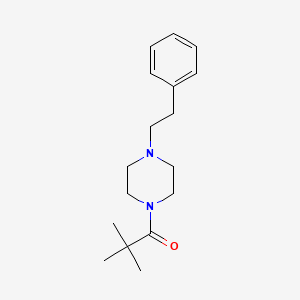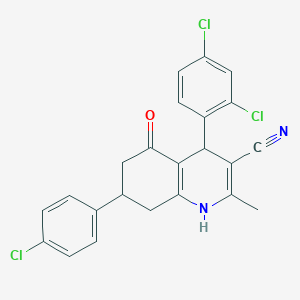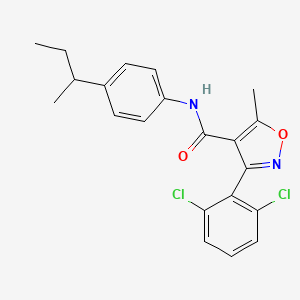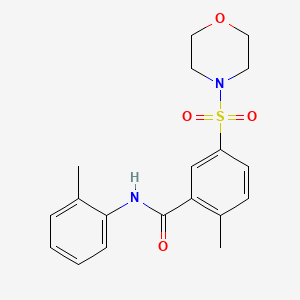![molecular formula C19H24N2O5S B5151641 N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5151641.png)
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide, also known as DMSPE, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling and regulation of gene expression.
Biochemical and Physiological Effects:
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells, neuroprotective effects in the brain, and anti-inflammatory effects. N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide has also been shown to have antioxidant properties and to inhibit the production of reactive oxygen species (ROS) in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide in lab experiments is its relatively low toxicity compared to other chemical compounds. However, one limitation is that N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide is not very water-soluble, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide. One area of interest is the development of N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential use of N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide in combination with other drugs or therapies for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide and its potential applications in various fields of medicine.
Synthesemethoden
The synthesis of N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with N-ethyl-N-(4-methylphenyl)glycine in the presence of triethylamine. The product is then purified through recrystallization to obtain N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-ethyl-N~2~-(4-methylphenyl)glycinamide has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methylanilino)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-5-20-19(22)13-21(15-8-6-14(2)7-9-15)27(23,24)16-10-11-17(25-3)18(12-16)26-4/h6-12H,5,13H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYDFTVMQZTYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-ethyl-N~2~-(4-methylphenyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-bromophenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5151559.png)
![2-[(4-methylphenyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5151562.png)
![4-(3-{[{[2-(3,4-dimethoxyphenyl)ethyl]amino}(phenylimino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5151571.png)


![methyl 4-(5-methyl-4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1,3-oxazol-2-yl)benzoate](/img/structure/B5151595.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5151601.png)
![1-benzyl-7,8-dimethoxy-3,5-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5151614.png)


![2-[(4-ethylcyclohexyl)(methyl)amino]-1-phenylethanol](/img/structure/B5151632.png)
![N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B5151638.png)
![N'-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5151645.png)
![5-{[4-(2-chlorophenoxy)-1-piperidinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5151655.png)